molecular formula C16H21N3O4S B193849 4',5'-Dihydrocefradine CAS No. 37051-00-6

4',5'-Dihydrocefradine

Cat. No. B193849
CAS RN: 37051-00-6
M. Wt: 351.4 g/mol
InChI Key: BNLDYUJJDMUOPZ-HUFXEGEASA-N
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Description

“4’,5’-Dihydrocefradine” is an impurity in the synthesis of Cephradine, a first-generation cephalosporin antibiotic . Cephradine has a broad spectrum of bactericidal activity against infections caused by Streptococcus, Staphylococcus, Diplococcus pneumoniae, Escherichia, Klebsiella, Salmonella, and indole-negative Proteus .

Scientific Research Applications

Pharmaceutical Analysis

In pharmaceutical analysis, 4’,5’-Dihydrocefradine is used as a reference compound in chromatographic methods to ensure the quality of cephalosporin antibiotics. Techniques like HPLC and UHPLC are employed to separate and quantify 4’,5’-Dihydrocefradine and its impurities in drug formulations .

Impurity Profiling

The compound is also crucial in impurity profiling, where advanced techniques like HPLC-Q-TOF-MS are used to identify and quantify impurities in cephalosporin drugs. This is vital for drug safety and efficacy, ensuring that impurities are within acceptable limits .

Mechanism of Action

Target of Action

4’,5’-Dihydrocefradine, also known as (6R,7R)-7-[[2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of Cephradine . Cephradine is a first-generation cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

4’,5’-Dihydrocefradine, like other cephalosporins, is a beta-lactam antibiotic . It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference weakens the cell wall, leading to cell lysis and death .

Biochemical Pathways

The action of 4’,5’-Dihydrocefradine primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan chains, it disrupts the integrity of the cell wall, leading to bacterial cell lysis . The downstream effects include the death of susceptible bacteria, contributing to the resolution of bacterial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4’,5’-Dihydrocefradine are similar to those of Cephradine . Cephradine is well absorbed, with less than 10% protein binding . The elimination half-life is approximately 0.9 hours . These properties impact the bioavailability of the drug, determining its effective concentration at the site of action .

Result of Action

The molecular effect of 4’,5’-Dihydrocefradine is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of 4’,5’-Dihydrocefradine can be influenced by various environmental factors. While specific studies on 4’,5’-Dihydrocefradine are limited, research on similar antibiotics suggests that factors such as pH, temperature, and the presence of other substances can affect antibiotic activity . Furthermore, the presence of resistant bacteria can also influence the efficacy of the antibiotic . More research is needed to fully understand the environmental influences on 4’,5’-Dihydrocefradine.

Safety and Hazards

The safety data sheet for “4’,5’-Dihydrocefradine” suggests that dust formation should be avoided and that mist, gas, or vapours should not be inhaled. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(6R,7R)-7-[[2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10?,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLDYUJJDMUOPZ-HUFXEGEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958222
Record name 7-{[2-Amino-2-(cyclohex-1-en-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Dihydrocefradine

CAS RN

37051-00-6
Record name 4',5'-Dihydrocefradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037051006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[2-Amino-2-(cyclohex-1-en-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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